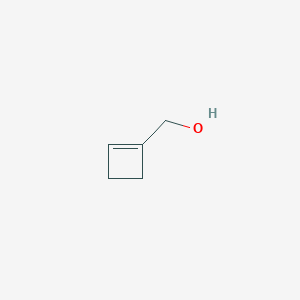
Cyclobut-1-enylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclobut-1-en-1-yl)methanol: is an organic compound with the molecular formula C₅H₈O It features a cyclobutene ring attached to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (cyclobut-1-en-1-yl)methanol typically involves the following steps:
Cyclobutene Formation: The initial step involves the formation of the cyclobutene ring. This can be achieved through various methods, including the cyclization of suitable precursors.
Methanol Group Introduction: The methanol group is introduced via a reaction with formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of (cyclobut-1-en-1-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
(Cyclobut-1-en-1-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(Cyclobut-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (cyclobut-1-en-1-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Cyclobutanol: Similar structure but lacks the double bond in the ring.
Cyclobutene: Lacks the methanol group.
Methanol: Lacks the cyclobutene ring.
Uniqueness
(Cyclobut-1-en-1-yl)methanol is unique due to the presence of both the cyclobutene ring and the methanol group, which confer distinct chemical and physical properties. This combination allows for a wide range of reactions and applications not possible with simpler analogs.
生物活性
Cyclobut-1-enylmethanol, a compound characterized by its unique cyclobutene ring structure and hydroxymethyl group, has garnered attention in various scientific fields, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in biological research.
The synthesis of this compound typically involves the formation of a cyclobutene ring followed by the introduction of a methanol group. The general synthetic route can be outlined as follows:
- Cyclobutene Formation : This is achieved through cyclization reactions involving suitable precursors.
- Methanol Group Introduction : The methanol group is introduced via reactions with formaldehyde or other reagents under controlled conditions.
Table 1: Summary of Synthesis Methods
| Step | Description |
|---|---|
| Cyclobutene Formation | Cyclization of precursors to form the cyclobutene ring |
| Methanol Group Introduction | Reaction with formaldehyde or similar reagents |
Biological Activity
This compound exhibits various biological activities, which can be attributed to its structural features. Key areas of biological activity include:
- Antioxidant Properties : Research indicates that this compound can act as an antioxidant, potentially neutralizing free radicals and reducing oxidative stress.
- Enzyme Interactions : The compound has been studied for its interactions with enzymes, suggesting potential roles in metabolic pathways and biochemical reactions.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .
The biological activity of this compound is thought to involve several mechanisms:
- Hydrogen Bonding : The hydroxymethyl group allows for hydrogen bonding interactions with biological macromolecules, influencing reactivity and biological behavior.
- Reactivity with Cellular Targets : The compound may interact with specific cellular targets, modulating various biochemical pathways.
Case Studies
Several studies have highlighted the potential applications of this compound in biological research:
Case Study 1: Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity when tested against various free radical generators. The compound showed a dose-dependent response in scavenging DPPH radicals, indicating its potential use in formulations aimed at reducing oxidative damage .
Case Study 2: Enzyme Interaction
In vitro studies indicated that this compound could enhance the activity of certain enzymes involved in metabolic pathways. For instance, it was shown to increase the conversion rates of specific substrates in enzymatic assays, suggesting its role as a potential enzyme activator .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant scavenging activity against DPPH radicals |
| Enzyme Interaction | Enhanced activity observed in metabolic assays |
| Antimicrobial | Preliminary evidence suggests antimicrobial properties |
特性
分子式 |
C5H8O |
|---|---|
分子量 |
84.12 g/mol |
IUPAC名 |
cyclobuten-1-ylmethanol |
InChI |
InChI=1S/C5H8O/c6-4-5-2-1-3-5/h2,6H,1,3-4H2 |
InChIキー |
QKWQJULHSYOWGC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















